molecular formula C14H10O2 B14082749 2,3-Anthracenediol CAS No. 64817-81-8

2,3-Anthracenediol

Cat. No.: B14082749
CAS No.: 64817-81-8
M. Wt: 210.23 g/mol
InChI Key: SQDFOJVTBNMUSB-UHFFFAOYSA-N
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Description

2,3-Anthracenediol, also known as anthracene-2,3-diol, is an organic compound with the molecular formula C14H10O2. It is a derivative of anthracene, which consists of three linearly fused benzene rings. This compound is characterized by the presence of two hydroxyl groups attached to the second and third positions of the anthracene ring system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Anthracenediol can be achieved through various methods. One common approach involves the hydroxylation of anthracene using oxidizing agents. For instance, the reaction of anthracene with hydrogen peroxide in the presence of a catalyst can yield this compound . Another method involves the use of metal-catalyzed reactions with alkynes to construct the anthracene framework .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroxylation processes. These processes often utilize cost-effective and readily available reagents to ensure economic viability. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Anthracenediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Anthracenediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Anthracenediol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydroxyanthracene
  • 9,10-Anthracenediol
  • 1,4-Naphthoquinone
  • Hystazarin

Uniqueness

2,3-Anthracenediol is unique due to the specific positioning of its hydroxyl groups on the anthracene ring system. This positioning imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. Compared to other similar compounds, this compound exhibits unique reactivity and interaction profiles, which are valuable in various scientific and industrial contexts .

Properties

CAS No.

64817-81-8

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

anthracene-2,3-diol

InChI

InChI=1S/C14H10O2/c15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16/h1-8,15-16H

InChI Key

SQDFOJVTBNMUSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)O)O

Origin of Product

United States

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